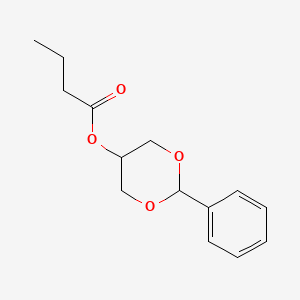
2-Phenyl-1,3-dioxan-5-yl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1,3-dioxan-5-yl butanoate is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms. This compound is characterized by the presence of a phenyl group attached to the dioxane ring and a butanoate ester group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3-dioxan-5-yl butanoate can be achieved through several methods. One common approach involves the reaction of cis-2-phenyl-1,3-dioxan-5-ol with butanoic acid in the presence of a suitable catalyst. The reaction typically requires refluxing in an organic solvent such as toluene, with the continuous removal of water using a Dean-Stark apparatus . Another method involves the use of toluene-p-sulphonate as a leaving group, which reacts with lithium bromide in boiling acetonitrile to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,3-dioxan-5-yl butanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the butanoate ester group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For instance, the oxidation of the phenyl group can lead to the formation of corresponding ketones or aldehydes.
Hydrolysis: The ester group in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Lithium Bromide: Used in nucleophilic substitution reactions to replace the butanoate ester group.
Triphenylphosphine and Carbon Tetrabromide: Used in halogenation reactions to introduce bromine atoms into the compound.
Acid or Base Catalysts: Used in hydrolysis reactions to break down the ester group.
Major Products Formed
Brominated Products: Formed through nucleophilic substitution reactions.
Carboxylic Acids and Alcohols: Formed through hydrolysis reactions.
Scientific Research Applications
2-Phenyl-1,3-dioxan-5-yl butanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-1,3-dioxan-5-yl butanoate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the phenyl group and the dioxane ring, which can stabilize reaction intermediates through resonance and inductive effects. The ester group can undergo hydrolysis, releasing butanoic acid and the corresponding alcohol, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
2-Phenyl-1,3-dioxan-5-yl butanoate can be compared with other similar compounds, such as:
1,3-Dioxanes: These compounds have similar structural features but may differ in the substituents attached to the dioxane ring.
1,3-Dioxolanes: These compounds have a five-membered ring with two oxygen atoms and can undergo similar chemical reactions.
Phenyl-Substituted Dioxanes: Compounds with different substituents on the phenyl group, which can influence their reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Properties
CAS No. |
113516-75-9 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
(2-phenyl-1,3-dioxan-5-yl) butanoate |
InChI |
InChI=1S/C14H18O4/c1-2-6-13(15)18-12-9-16-14(17-10-12)11-7-4-3-5-8-11/h3-5,7-8,12,14H,2,6,9-10H2,1H3 |
InChI Key |
KJZPGIUCDBIMNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1COC(OC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















